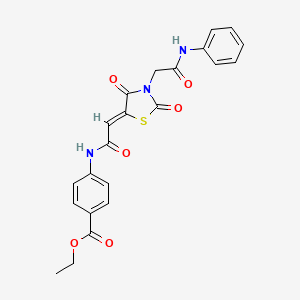

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[(2Z)-2-[3-(2-anilino-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6S/c1-2-31-21(29)14-8-10-16(11-9-14)23-18(26)12-17-20(28)25(22(30)32-17)13-19(27)24-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,26)(H,24,27)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQOPCJEVJHUPE-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a synthetic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C₁₉H₁₈N₂O₅S

- SMILES Notation : COC(=O)C1=C(C=C(C=C1)CCN2C(=O)C(SC2=NC3=CC=CC=C3)CC(=O)O)OC

- Enzyme Interaction : The thiazolidinone ring in the compound is believed to interact with specific enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, particularly those involved in oxidative stress and inflammation .

- Cytotoxic Effects : Studies have shown that thiazolidinone derivatives exhibit selective cytotoxicity against cancer cell lines. For example, compounds similar to this compound have demonstrated IC₅₀ values indicating significant anti-cancer properties against various malignant cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinones:

- Case Study 1 : A series of thiazolidinone derivatives showed selective cytotoxicity against K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cell lines. The IC₅₀ values ranged from 8.5 μM to 25.6 μM, indicating a promising therapeutic index compared to cisplatin .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties:

- Case Study 2 : In vitro studies demonstrated that certain thiazolidinone derivatives exhibited potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparative Efficacy Table

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several analogs, differing primarily in substituents and stereochemistry. Key comparisons include:

Key Observations :

- The Z-configuration in the thiazolidinone ring distinguishes it from E-isomers, which often exhibit reduced bioactivity due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.